molecular formula C11H9Br2N3O2 B6362335 Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate CAS No. 1240580-82-8

Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate

Cat. No.: B6362335
CAS No.: 1240580-82-8
M. Wt: 375.02 g/mol
InChI Key: XOWFZEFKPISAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with two bromine atoms and a benzoate ester group

Scientific Research Applications

Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and dyes.

Future Directions

The future directions in the research and development of “Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” and similar compounds could involve the design and development of more selective and potent molecules for various applications . This could be achieved through structural optimization and understanding the mechanism and binding modes of these derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with methyl 4-formylbenzoate. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), room temperature.

    Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.

    Oxidation: Oxidizing agent (KMnO4), solvent (water), elevated temperature.

Major Products

    Substitution: Substituted triazole derivatives.

    Reduction: Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzyl alcohol.

    Oxidation: 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: A precursor in the synthesis of Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate.

    Methyl 4-formylbenzoate: Another precursor used in the synthesis.

    Methyl 4-[(1H-1,2,4-triazol-1-yl)methyl]benzoate: A similar compound lacking the bromine substituents.

Uniqueness

This compound is unique due to the presence of the dibromo-substituted triazole ring, which imparts distinct chemical and biological properties. The bromine atoms can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

methyl 4-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N3O2/c1-18-9(17)8-4-2-7(3-5-8)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWFZEFKPISAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.